molecular formula C10H10FN3O B2956924 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine CAS No. 502132-66-3

5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B2956924
CAS No.: 502132-66-3
M. Wt: 207.208
InChI Key: FQMPRUDZASSNIG-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine typically involves multistep reactions. One common method includes the reaction of 3-fluoro-4-methoxyphenylhydrazine with ethyl acetoacetate under reflux conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions, such as amination, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyacetophenone
  • N-(3-Fluoro-4-methoxyphenyl)-N’-(4-fluorophenyl)malonamide

Uniqueness

5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine is unique due to its specific pyrazole core structure combined with the 3-fluoro-4-methoxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMPRUDZASSNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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